3,5-dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide
CAS No.: 361173-09-3
Cat. No.: VC4718656
Molecular Formula: C18H15N3O3S3
Molecular Weight: 417.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361173-09-3 |
|---|---|
| Molecular Formula | C18H15N3O3S3 |
| Molecular Weight | 417.52 |
| IUPAC Name | 3,5-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
| Standard InChI | InChI=1S/C18H15N3O3S3/c1-23-10-6-9(7-11(8-10)24-2)16(22)21-17-19-12-4-5-13-15(14(12)26-17)27-18(20-13)25-3/h4-8H,1-3H3,(H,19,21,22) |
| Standard InChI Key | NSVSAQNWXLFJTC-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC)OC |
Introduction
3,5-Dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide is a complex organic compound with significant structural and functional characteristics. It is primarily utilized in non-human research settings and is not intended for therapeutic or veterinary applications. The compound's IUPAC name is 2,6-dimethoxy-N-(2-methylsulfanyl- thiazolo[4,5-g] benzothiazol-7-yl)benzamide, and it has a molecular formula of C18H15N3O3S3 with a molecular weight of 417.52 g/mol .
Data Table: Key Characteristics
Research Findings and Future Directions
Research on this compound is ongoing, with a focus on its potential bioactive properties. Given its complex structure, it is likely to participate in various biochemical pathways, which could be explored further in drug discovery processes. The compound's classification as a screening compound highlights its potential utility in medicinal chemistry research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume